molecular formula C22H19ClN2O3S B15033083 Methyl 6-[(4-chlorobenzyl)sulfanyl]-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 6-[(4-chlorobenzyl)sulfanyl]-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B15033083
M. Wt: 426.9 g/mol
InChI Key: YXWGQTBBURMWKU-UHFFFAOYSA-N
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Description

METHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C22H19ClN2O2S This compound is known for its unique structural features, which include a tetrahydropyridine ring, a cyano group, and a chlorophenyl moiety

Preparation Methods

The synthesis of METHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyridine ring.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using reagents such as sodium cyanide.

    Attachment of the Chlorophenyl Moiety: The chlorophenyl group is attached via a substitution reaction, often using a chlorophenyl halide and a suitable base.

    Final Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

METHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups, using reagents such as amines or alcohols.

    Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Scientific Research Applications

METHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

METHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE can be compared with similar compounds such as:

    METHYL 6-[(4-CHLOROPHENYL)SULFANYL]-5-CYANO-2-METHYLNICOTINATE: This compound shares a similar structural framework but differs in the position and nature of substituents.

    METHYL 6-CHLORO-4-(2-CHLOROPHENYL)-5-FORMYL-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE: Another related compound with variations in the substituents on the pyridine ring.

The uniqueness of METHYL 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and their spatial arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H19ClN2O3S

Molecular Weight

426.9 g/mol

IUPAC Name

methyl 6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C22H19ClN2O3S/c1-13-3-7-15(8-4-13)18-17(11-24)21(25-20(26)19(18)22(27)28-2)29-12-14-5-9-16(23)10-6-14/h3-10,18-19H,12H2,1-2H3,(H,25,26)

InChI Key

YXWGQTBBURMWKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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